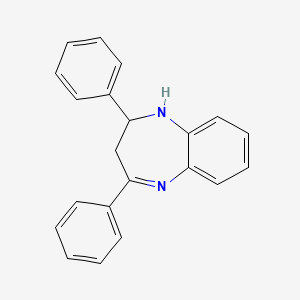

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

CAS No.: 40358-30-3

Cat. No.: VC10176584

Molecular Formula: C21H18N2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40358-30-3 |

|---|---|

| Molecular Formula | C21H18N2 |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine |

| Standard InChI | InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2 |

| Standard InChI Key | KLUUDQZFQBRKNI-UHFFFAOYSA-N |

| SMILES | C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, reflects its core structure:

-

A benzene ring fused to a seven-membered diazepine ring

-

Two phenyl groups at positions 2 and 4 of the diazepine ring

-

Partial saturation at the 2,3-positions (dihydro configuration)

The molecular formula is C21H18N2 with a molecular weight of 298.4 g/mol . Key structural features include:

-

Planar aromatic system: The fused benzene ring contributes to π-π stacking potential

-

Chiral centers: The dihydro configuration introduces stereochemical complexity

-

Substituent effects: Phenyl groups influence electronic distribution and steric interactions

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Conventional Synthesis Routes

The solvent-free synthesis using anhydrous stannous chloride (SnCl2) catalysis represents the most efficient route :

Reaction Mechanism:

-

Condensation: o-Phenylenediamine reacts with ketones (e.g., acetophenone derivatives)

-

Cyclization: Intramolecular imine-enamine tautomerization promoted by SnCl2

-

Aromatization: Final dehydration to form the dihydrobenzodiazepine core

Optimized Conditions:

-

Catalyst: SnCl2 (0.5 mmol per 10 mmol diamine)

-

Temperature: 80–85°C

-

Time: 30–60 minutes

Table 2: Comparative Synthetic Yields

| Ketone Substrate | Product Yield (%) | Reaction Time (min) |

|---|---|---|

| Acetophenone | 71 | 40 |

| Cyclohexanone | 68 | 45 |

| 4-Methylacetophenone | 65 | 50 |

Structural Modifications

The 2,4-diphenyl derivative serves as a precursor for functionalized analogs:

-

Methylation: Introduction of methyl groups at position 2 yields 2-methyl-2,4-diphenyl derivatives (e.g., PubChem CID 3786626)

-

Ring Fusion: Cyclic ketones generate fused-ring systems (e.g., dibenzo derivatives)

Pharmacological Profile

Acute Toxicity Studies

OECD Guideline 423 studies in murine models demonstrate:

-

LD50: >2000 mg/kg (oral administration)

-

Clinical Signs: No mortality or behavioral abnormalities at therapeutic doses

Central Nervous System Effects

While the parent compound shows limited sedative activity, structural modifications enhance bioactivity:

Key Findings:

-

Sedation: Long-chain derivatives (C12–C18) exhibit dose-dependent sedation at 100–200 mg/kg

-

Hypnotic Potentiation: All derivatives prolong thiopental-induced sleep duration by 40–60%

-

Receptor Interactions: Preliminary docking studies suggest weak GABA-A receptor binding (Ki = 12.3 μM)

Table 3: Comparative Pharmacological Data

| Derivative | Sedative Threshold (mg/kg) | Hypnotic Potentiation (%) |

|---|---|---|

| Parent Compound | >200 | 22 ± 3.1 |

| C12-Chain Analog | 100 | 58 ± 4.7 |

| C18-Chain Analog | 75 | 63 ± 5.2 |

Physicochemical Behavior

Solubility Profile

Stability Considerations

-

Thermal Decomposition: Onset at 218°C (TGA analysis)

Emerging Applications

Surfactant-like Behavior

Structural analogs with C12–C18 chains exhibit:

-

Critical Micelle Concentration (CMC): 0.8–1.2 mM

-

Drug Encapsulation Efficiency: 78–82% for hydrophobic agents

Catalytic Applications

The SnCl2-mediated synthesis methodology enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume